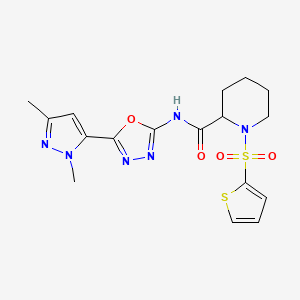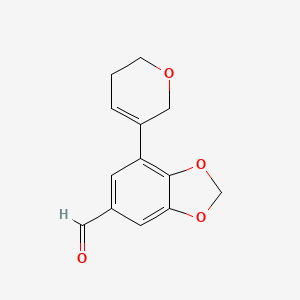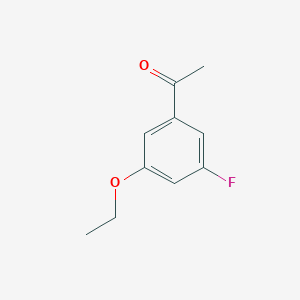
1-(3-Ethoxy-5-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Ethoxy-5-fluorophenyl)ethanone” is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(3-Ethoxy-5-fluorophenyl)ethanone” is 1S/C10H11FO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“1-(3-Ethoxy-5-fluorophenyl)ethanone” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis Applications
- The compound serves as an intermediate in the synthesis of various pharmacologically active molecules. For instance, its derivative (S)-(-)-1-(4-fluorophenyl)ethanol is used in producing an antagonist of the CCR5 chemokine receptor, which can protect against HIV infection. Additionally, it plays a role in the synthesis of antimalarial drugs and γ-secretase modulators for treating Alzheimer's disease. The synthesis approach involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells, highlighting its utility in producing enantiomerically enriched intermediates for various therapeutic agents (2022, ChemChemTech).
Antimicrobial Activity
- Derivatives of 1-(3-Ethoxy-5-fluorophenyl)ethanone exhibit significant antimicrobial activity. This includes a series of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles and similar compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone. These compounds have been tested for in vitro antimicrobial activity against various bacterial and fungal organisms, demonstrating the potential of 1-(3-Ethoxy-5-fluorophenyl)ethanone derivatives in developing new antimicrobial agents (Kumar et al., 2019, Russian Journal of General Chemistry).
Synthesis of Schiff Bases and Their Antimicrobial Activity
- Schiff bases synthesized using derivatives of 1-(3-Ethoxy-5-fluorophenyl)ethanone have demonstrated notable antimicrobial activities. The synthesis involves 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, and subsequent treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde. These novel Schiff bases have shown excellent activity compared to other derivatives, indicating their potential in antimicrobial applications (Puthran et al., 2019, Heliyon).
Molecular Structure and Electronic Properties Analysis
- Studies on the molecular structure, vibrational frequencies, and electronic properties of 1-(3-Ethoxy-5-fluorophenyl)ethanone derivatives have been conducted. These investigations include analyzing hyper-conjugative interaction, charge delocalization, and the stability of the molecule, which are crucial for understanding the chemical behavior and reactivity of these compounds. Such studies are essential for the development of new materials with potential applications in fields like nonlinear optics and pharmaceuticals (Mary et al., 2015, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
1-(3-ethoxy-5-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJJMNKBIMVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-5-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)
![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)
![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)

![1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2640276.png)

![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/no-structure.png)
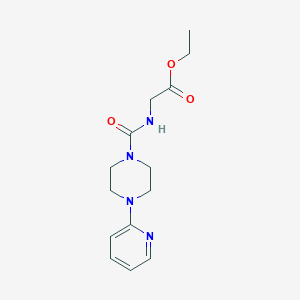
![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)
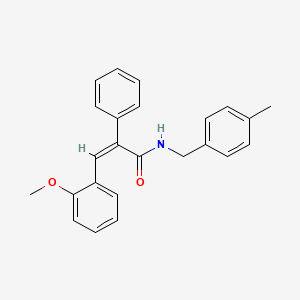
![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)
